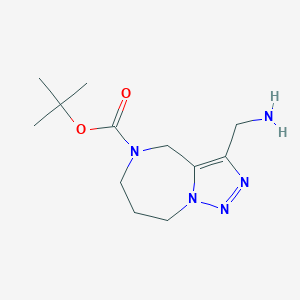

3-Aminomethyl-7,8-Dihydro-4H,6H-1,2,5,8A-Tetraaza-Azulene-5-Carboxylic Acid Tert-Butyl Ester

Description

Properties

IUPAC Name |

tert-butyl 3-(aminomethyl)-4,6,7,8-tetrahydrotriazolo[1,5-a][1,4]diazepine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N5O2/c1-12(2,3)19-11(18)16-5-4-6-17-10(8-16)9(7-13)14-15-17/h4-8,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIXFQEIBOFUQGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCN2C(=C(N=N2)CN)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Aminomethyl-7,8-dihydro-4H,6H-1,2,5,8A-tetraaza-azulene-5-carboxylic acid tert-butyl ester (CAS No. 1251000-38-0) is a complex organic compound notable for its unique structural framework and potential biological activities. This compound belongs to the class of tetraaza compounds and features a fused azulene system, which is characterized by its aromatic properties and ability to interact with various biological targets.

- Molecular Formula : C₁₂H₂₁N₅O₂

- Molecular Weight : 267.33 g/mol

- Appearance : Solid (specific appearance details not provided)

- Solubility : Not specified in available sources

- Melting Point : Not specified in available sources

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities. The presence of multiple nitrogen atoms in its structure may enhance its reactivity and interaction with biological macromolecules.

Potential Biological Activities:

- Antimicrobial Activity : Compounds with similar structural features have shown moderate antimicrobial properties.

- Neuroprotective Effects : Some derivatives exhibit potential neuroprotective effects due to their ability to modulate neurotransmitter systems.

- Anticancer Properties : Azulene-based compounds are known for their anticancer activities, suggesting that this compound may also possess similar properties.

Comparative Analysis of Related Compounds

The following table compares this compound with structurally related compounds:

| Compound Name | Structural Features | Biological Activity | Unique Aspect |

|---|---|---|---|

| 7,8-Dihydro-4H,6H-Tetraaza-Azulene Derivative | Similar azulene framework | Moderate antimicrobial activity | Lacks carboxylic acid functionality |

| 3-Hydroxymethyl Derivative | Hydroxymethyl group instead of amino | Potential neuroprotective effects | Different functional group alters reactivity |

| Azulene-Based Anticancer Agent | Contains azulene but fewer nitrogen atoms | Known anticancer properties | Less complex nitrogen integration |

This comparison illustrates the unique position of this compound due to its intricate nitrogen-rich structure.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of this compound is with a molecular weight of approximately 267.33 g/mol. Its unique structure features a fused azulene system with multiple nitrogen atoms integrated into the ring system, contributing to its reactivity and interaction with biological targets.

Synthetic Applications

Synthesis Pathways

The synthesis of 3-Aminomethyl-7,8-dihydro-4H,6H-1,2,5,8A-tetraaza-azulene-5-carboxylic acid tert-butyl ester typically involves several steps:

- Initial Reaction : Reacting a precursor compound with an alkyl lithium reagent to form an intermediate.

- Cyclization : Conducting cyclization reactions to form the core structure.

- Reduction : Reducing functional groups to achieve the final product.

This multi-step synthesis is advantageous due to readily available raw materials and high overall yields .

Materials Science Applications

Polymer Chemistry

Due to its unique chemical properties, this compound can be utilized in the development of new polymers with enhanced mechanical and thermal properties. Its nitrogen-rich structure may contribute to improved stability and performance in various applications.

Nanotechnology

The compound's potential interactions at the molecular level make it a candidate for use in nanotechnology applications, including drug delivery systems where precise targeting is required.

Comparison with Similar Compounds

Tert-Butyl 6-(Hydroxymethyl)-6,7-Dihydro-5H-Imidazo[1,2-A][1,4]Diazepine-8(9H)-Carboxylate

- Molecular Formula : C₁₃H₂₁N₃O₃

- Molar Mass : 267.32 g/mol

- Key Features : Contains a hydroxymethyl substituent and an imidazo-diazepine ring system.

- Storage : Requires storage at 2–8°C under dry, sealed conditions .

In contrast, the target compound replaces the hydroxymethyl group with an aminomethyl moiety, altering its polarity and reactivity. The aminomethyl group may enhance nucleophilicity, making it more reactive in coupling reactions compared to its hydroxymethyl analogue.

(R)-2-Iodomethyl-Pyrrolidine-1-Carboxylic Acid Tert-Butyl Ester

- Molecular Formula: C₁₁H₂₀INO₂

- Key Features : Contains an iodomethyl substituent on a pyrrolidine ring.

- Hazards : Classified as a skin/eye irritant and respiratory toxicant .

The iodomethyl group introduces distinct reactivity (e.g., susceptibility to nucleophilic substitution) compared to the aminomethyl group in the target compound.

Thermal and Chemical Stability

- MA20 Polymer (tert-butyl methacrylate-based) : Thermal decomposition occurs via oxidative degradation (activation energy: 125 kJ/mol) followed by ester cleavage.

- A20 Polymer (tert-butyl acrylate-based) : Exhibits cleaner thermal cleavage (activation energy: 116 kJ/mol), releasing isobutene and forming cyclic anhydrides .

While direct thermal data for the target compound is unavailable, its tert-butyl ester group likely undergoes similar cleavage mechanisms under elevated temperatures.

Data Tables

Table 1. Structural and Physicochemical Comparison

Preparation Methods

General Synthetic Strategy

The synthesis typically involves:

- Activation of a suitable precursor compound to introduce reactive intermediates,

- Condensation and cyclization reactions to form the tetraaza-azulene core,

- Protection/deprotection steps to install the tert-butyl ester group,

- Final purification to isolate the target compound.

Detailed Three-Step Preparation Process (Based on Patent CN111533745A)

This patent outlines a reliable and scalable three-step synthetic method for a closely related tert-butyl-3-(aminomethyl)-dihydro-triazolodiazepine ester, which shares structural features and synthetic principles applicable to the target tetraaza-azulene compound.

| Step | Reaction Description | Conditions | Yield | Notes |

|---|---|---|---|---|

| 1. Activation | React compound 1 with triethyloxonium tetrafluoroborate in anhydrous dichloromethane to form compound 2 | Room temperature (25 °C), 12 hours, under nitrogen | 61% | Reaction monitored by TLC; workup includes washing with sodium bicarbonate and brine, drying, and silica gel purification |

| 2. Condensation/Cyclization | React compound 2 with benzyl (2-hydrazino-2-oxoethylidene) aminomethyl ester in anhydrous toluene | Reflux at 110 °C for 2 hours | 42.8% | Reaction completion confirmed by TLC; product isolated by filtration and concentration |

| 3. Hydrogenation/Deprotection | Treat compound 3 with palladium hydroxide on carbon in methanol | Room temperature, overnight | Not specified | Removes protecting groups and finalizes the target compound |

Key Reaction Conditions and Observations:

- Step 1 uses triethyloxonium tetrafluoroborate as a methylating agent to activate the precursor.

- Step 2 involves a condensation that forms the heterocyclic ring system under reflux.

- Step 3 is a catalytic hydrogenation step that removes benzyl protecting groups to yield the free amine.

- The entire process is designed for industrial scalability with easily available raw materials and manageable reaction conditions.

Alternative Synthetic Considerations

- Protection of the carboxylic acid as a tert-butyl ester is typically achieved via standard esterification methods using tert-butanol and acid catalysts or via tert-butyl chloroformate reagents.

- The aminomethyl group introduction may involve reductive amination or nucleophilic substitution depending on the precursor.

- Cyclization to form the tetraaza-azulene core often requires hydrazine derivatives or diazo compounds and controlled heating.

Research Findings and Analytical Data

Spectroscopic Characterization (From Patent Example)

| Compound | 1H NMR (400 MHz, CDCl3) Chemical Shifts (δ ppm) | Description |

|---|---|---|

| Compound 2 | 5.254 (s, 1H), 4.097 (s, 2H), 3.983–3.917 (m, 2H), 3.501–3.451 (m, 4H), 1.804 (s, 2H), 1.405 (s, 9H), 1.216–1.154 (m, 3H) | Indicates tert-butyl ester methyl groups and aminomethyl protons |

| Compound 3 | 5.254 (s, 1H), 5.038 (s, 2H), 4.578 (s, 2H), 4.449–4.434 (d, 2H) | Signals consistent with cyclized heterocycle and benzyl groups |

Purity and Yield

- Overall yields for the multi-step process range from moderate to good (approx. 40–60% per step).

- Purification by silica gel chromatography and recrystallization ensures high purity suitable for research and industrial use.

Summary Table of Preparation Parameters

| Step | Reagents | Solvent | Temperature | Time | Yield (%) | Key Notes |

|---|---|---|---|---|---|---|

| 1 | Compound 1 + Triethyloxonium tetrafluoroborate | Dichloromethane | 25 °C | 12 h | 61 | Nitrogen atmosphere, workup with NaHCO3 and brine |

| 2 | Compound 2 + Benzyl (2-hydrazino-2-oxoethylidene) aminomethyl ester | Toluene | 110 °C (reflux) | 2 h | 42.8 | TLC monitoring, filtration workup |

| 3 | Compound 3 + Pd(OH)2/C | Methanol | Room temperature | Overnight | Not specified | Catalytic hydrogenation, deprotection step |

Q & A

Q. Divergent biological activity in enzyme inhibition assays: Root cause?

- Methodological Answer :

- Assay Optimization :

Confirm enzyme purity (SDS-PAGE) and activity (positive controls).

Test under varying ATP/Mg²⁺ concentrations (kinetic assays).

Use SPR (Surface Plasmon Resonance) to measure binding affinity (KD) independently .

- Non-linear dose responses may indicate allosteric modulation or aggregation artifacts.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.